molecular formula C12H15ClN2O B2987765 1-(4-CHLORO-PHENYL)-3-CYCLOPENTYL-UREA CAS No. 412965-19-6

1-(4-CHLORO-PHENYL)-3-CYCLOPENTYL-UREA

Cat. No.: B2987765
CAS No.: 412965-19-6
M. Wt: 238.72
InChI Key: CSRVKTZFCGVPDA-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-3-cyclopentyl-urea is an organic compound characterized by the presence of a urea moiety substituted with a 4-chlorophenyl group and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-phenyl)-3-cyclopentyl-urea typically involves the reaction of 4-chloroaniline with cyclopentyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process can be summarized as follows:

    Step 1: Preparation of 4-chloroaniline by the chlorination of aniline.

    Step 2: Reaction of 4-chloroaniline with cyclopentyl isocyanate in an appropriate solvent, such as dichloromethane, under reflux conditions.

    Step 3: Purification of the product through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-phenyl)-3-cyclopentyl-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chloro-phenyl)-3-cyclopentyl-urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.

    1-(4-Chlorophenyl)ethylamine: Utilized in the preparation of chiral amines.

    1-(4-Chlorophenyl)-1-phenylacetone: Acts as a central nervous system stimulant.

Uniqueness: 1-(4-Chloro-phenyl)-3-cyclopentyl-urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a cyclopentyl group in the urea framework differentiates it from other similar compounds, making it a valuable entity for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRVKTZFCGVPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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